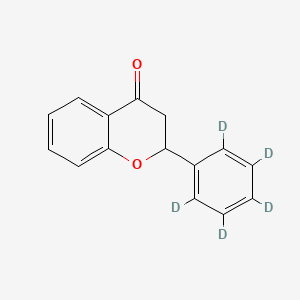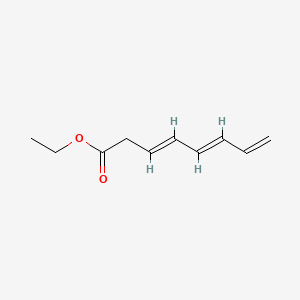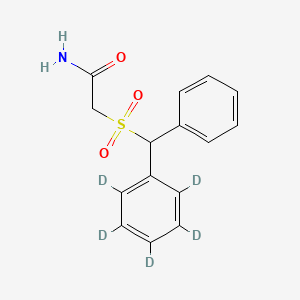
4-Oxo Ticlopidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo Ticlopidine-d4 is a deuterated analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine. The compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study metabolic pathways and reaction mechanisms. The molecular formula of this compound is C14H8D4ClNOS, and it has a molecular weight of 281.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo Ticlopidine-d4 involves the deuteration of Ticlopidine. One common method includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. For example, a typical synthetic route might involve the reaction of Ticlopidine with deuterated water (D2O) and deuterated catalysts under controlled conditions to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced synthesis techniques to ensure the consistent incorporation of deuterium atoms. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
4-Oxo Ticlopidine-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield oxidized derivatives of this compound .
Scientific Research Applications
4-Oxo Ticlopidine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Ticlopidine and its derivatives.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the study of platelet aggregation inhibitors .
Mechanism of Action
The mechanism of action of 4-Oxo Ticlopidine-d4 is similar to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on the surface of platelets. This prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: The parent compound, which is also a platelet aggregation inhibitor.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Prasugrel: A more potent thienopyridine derivative used as an antiplatelet agent.
Uniqueness
4-Oxo Ticlopidine-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium atoms allows for the detailed study of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1330236-13-9 |
|---|---|
Molecular Formula |
C14H12ClNOS |
Molecular Weight |
281.79 |
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D |
InChI Key |
KQQBLQBNIVSMLU-RHQRLBAQSA-N |
SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl |
Synonyms |
5-[(2-Chlorophenyl-d4)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)
![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)




